3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is a chemical compound with the molecular formula C6H4Cl2O3S2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chloro, methylsulfonyl, and carbonyl chloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride typically involves the chlorination of 4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the thiophene ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Formation of thiophene derivatives with various functional groups.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(Chlorocarbonyl)Thien-3-yl Methyl Sulphone
- 3-Chloro-2-(Chlorocarbonyl)-4-(Methylsulfonyl)Thiophene
Uniqueness
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and functionality are required.
Properties
IUPAC Name |
3-chloro-4-methylsulfonylthiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPNDZHWWJGGSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370936 |
Source
|
Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-87-3 |
Source
|
Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175201-87-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.